N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOHRRKZKRBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cancer Therapy
One of the primary applications of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is in the treatment of various cancers. The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a protein implicated in the progression of several cancer types. By inhibiting LSD1, this compound can potentially reverse the epigenetic modifications that allow cancer cells to proliferate.
Case Studies
- Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, compounds similar to this compound have shown significant inhibition of cancer cell growth. For instance, a related compound, QCA570, demonstrated IC50 values in the low nanomolar range, indicating potent anti-cancer activity .
- Neuroblastoma : Research has indicated that inhibitors targeting LSD1 can reduce tumor growth in neuroblastoma models. These findings suggest that compounds like this compound could be effective in treating this aggressive childhood cancer .
Epigenetic Regulation
This compound plays a role in epigenetic modulation by inhibiting proteins that regulate chromatin structure and gene expression. This property makes it a candidate for research into therapies aimed at diseases where epigenetic alterations are a factor.
Potential in Contraceptive Development
Recent studies have also explored the potential use of compounds similar to this compound in contraceptive methods due to their ability to inhibit epigenetic regulators involved in reproductive processes . This application highlights the versatility of the compound beyond oncology.
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis draws parallels to ethanesulfonamide derivatives with analogous pharmacophores or substituents:
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b)
- Structure : Features a pyrazole core substituted with a trifluoromethylphenyl group and an ethanesulfonamide-linked chlorobenzyl moiety.
- Activity: Demonstrated antitumor and radio-sensitizing effects in breast cancer models. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
N-(4-(2-aminoethoxy)phenyl)ethanesulfonamide (30a)
- Structure: Ethanesulfonamide attached to a phenyl ring with a 2-aminoethoxy substituent.
- Activity: Acts as a dual inhibitor of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA), with IC₅₀ values in the nanomolar range. The aminoethoxy group facilitates hydrogen bonding with enzyme active sites .
- Key Difference: The 2-oxopiperidinyl group in the query compound may confer greater conformational rigidity and selectivity for specific enzyme isoforms compared to the flexible aminoethoxy chain in 30a.
N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide
- Structure: Contains a pyrrolopyridine-oxo scaffold and difluorophenoxy substituent.
- Activity : Potent anticancer activity via kinase inhibition (e.g., ALK, ROS1). The oxopyrrolidine moiety mimics ATP-binding pockets in kinases, while the ethanesulfonamide enhances solubility .
- Key Difference : The pyrrolopyridine core differs significantly from the 2-oxopiperidinyl group, altering target specificity and pharmacokinetic profiles.
N-Ethyl-1-phenethylpiperidin-4-amine (Despropionyl fentanyl analog)
- Structure : Piperidine-based compound with phenethyl and ethylamine substituents.
- Activity: Binds to opioid receptors but lacks the sulfonamide group, reducing polar interactions with non-opioid targets. The absence of the 2-oxopiperidinone ring limits its utility in non-analgesic applications .
Biological Activity
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.
Research indicates that compounds similar to this compound may act on specific protein targets involved in critical cellular processes:
- Bromodomain and Extraterminal Domain (BET) Inhibition : Compounds derived from this class have been shown to inhibit BET proteins, which play a crucial role in regulating gene expression related to cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including glioblastoma .
- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective properties, potentially impacting pathways associated with neurodegenerative diseases .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound and related compounds:
Case Studies
- Glioblastoma Treatment : A study published in Nature reported that a compound structurally similar to this compound significantly reduced glioblastoma cell proliferation both in vitro and in vivo. The study highlighted the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors .
- Neuroprotection : Another investigation focused on the neuroprotective effects of similar sulfonamides demonstrated their ability to mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound shows favorable absorption characteristics, which are essential for oral bioavailability.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which is typical for compounds with similar structures.
- Toxicity : Preliminary toxicity assessments suggest a relatively safe profile at therapeutic doses; however, further studies are needed to establish long-term safety .
Q & A
Q. Advanced
- Temperature control : Maintain temperatures below 40°C during sulfonamide coupling to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalyst tuning : Palladium-based catalysts with bulky ligands improve regioselectivity in piperidinyl coupling steps .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline UV spectroscopy to track reaction progress and halt at optimal conversion .
What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Q. Basic
- NMR : H and C NMR identify key groups (e.g., methyl at δ 1.2–1.4 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm) and piperidinone C=O (1650–1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 339.15) .
How can researchers resolve contradictions in NMR or MS data when characterizing this compound?
Q. Advanced
- Isotopic labeling : Use N or C-labeled precursors to distinguish overlapping signals in complex spectra .
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for the piperidinone ring .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is obtainable .
What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Q. Basic
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC determination .
- Cellular viability : MTT or ATP-based assays in cancer cell lines assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) quantifies target affinity .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Q. Advanced
- Fragment replacement : Modify the piperidinone ring (e.g., substituents at C-3) to enhance target engagement .
- Sulfonamide bioisosteres : Replace the ethanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .
- Molecular dynamics (MD) simulations : Predict binding poses and guide rational substitutions .
What experimental approaches are used to study this compound’s interaction with biological targets?
Q. Basic
- Competitive binding assays : Radioligand displacement studies using H-labeled analogs .
- Thermal shift assays : Monitor protein stabilization upon compound binding .
How can computational methods complement experimental data in mechanistic studies?
Q. Advanced
- Docking simulations : AutoDock or Schrödinger Suite predicts binding modes to guide mutagenesis studies .
- Free-energy calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) quantifies binding energy contributions .
Which structural analogs of this compound have been reported, and how do their activities compare?
Q. Basic
- Piperidinyl variants : Replacement with morpholine reduces potency but improves solubility .
- Sulfonamide analogs : N-(3-methylphenyl)ethanesulfonamide derivatives show weaker target inhibition .
What strategies are effective for designing derivatives with enhanced blood-brain barrier (BBB) penetration?
Q. Advanced
- Lipophilicity optimization : Introduce halogen substituents (e.g., Cl or F) to balance logP values .
- P-glycoprotein evasion : Use smaller substituents (e.g., methyl groups) to reduce efflux .
What storage conditions are recommended to maintain this compound’s stability?
Q. Basic
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solvent : Dissolve in DMSO (10 mM aliquots) to prevent hydrolysis .
How can degradation pathways of this compound be analyzed under accelerated conditions?
Q. Advanced
- Forced degradation studies : Expose to heat (60°C), UV light, or oxidative agents (HO) .
- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) and propose pathways .
How should researchers address contradictory biological data across different assay platforms?
Q. Advanced
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC) .
- Buffer optimization : Adjust ionic strength or pH to mimic physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
